Cas no 449737-08-0 (3-4-(4-Methylphenyl)phenoxybutan-2-one)

3-4-(4-Methylphenyl)phenoxybutan-2-one is a synthetic organic compound featuring a butanone backbone substituted with a 4-methylphenylphenoxy group. This structure imparts unique reactivity and functional properties, making it valuable as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and specialty materials. Its aromatic and ketone functionalities allow for versatile chemical transformations, including nucleophilic additions and electrophilic substitutions. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures consistent performance in synthetic applications, while its purity and selectivity make it suitable for high-precision reactions. Researchers may find it useful in developing novel compounds with tailored properties.
3-4-(4-Methylphenyl)phenoxybutan-2-one structure
449737-08-0 structure
Product name:3-4-(4-Methylphenyl)phenoxybutan-2-one
CAS No:449737-08-0
MF:C17H18O2
MW:254.323625087738
MDL:MFCD02969035
CID:1086489
PubChem ID:329819052

3-4-(4-Methylphenyl)phenoxybutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one
    • 3-[(4'-methylbiphenyl-4-yl)oxy]butan-2-one(SALTDATA: FREE)
    • 3-[4-(4-methylphenyl)phenoxy]butan-2-one
    • AURORA 17224
    • AG-F-57060
    • CTK4I8550
    • KB-95746
    • MolPort-000-666-822
    • SBB015634
    • AKOS000273078
    • 3-[(4'-METHYLBIPHENYL-4-YL)OXY]BUTAN-2-ONE
    • BS-36635
    • 3-[(4'-Methyl-4-biphenylyl)oxy]-2-butanone
    • CS-0359405
    • 3-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]-2-butanone, AldrichCPR
    • 3-[(4''-Methylbiphenyl-4-yl)oxy]butan-2-one
    • AKOS016040478
    • MFCD02969035
    • DTXSID70383130
    • 3-({4'-METHYL-[1,1'-BIPHENYL]-4-YL}OXY)BUTAN-2-ONE
    • 449737-08-0
    • 3-4-(4-Methylphenyl)phenoxybutan-2-one
    • MDL: MFCD02969035
    • Inchi: InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3
    • InChI Key: USGMPPFPANVKLJ-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C

Computed Properties

  • Exact Mass: 254.13100
  • Monoisotopic Mass: 254.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 4

Experimental Properties

  • PSA: 26.30000
  • LogP: 4.01830

3-4-(4-Methylphenyl)phenoxybutan-2-one Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-4-(4-Methylphenyl)phenoxybutan-2-one Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-4-(4-Methylphenyl)phenoxybutan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B399970-50mg
3-[4-(4-Methylphenyl)phenoxy]butan-2-one
449737-08-0
50mg
$ 65.00 2022-06-07
A2B Chem LLC
AD26946-1g
3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one
449737-08-0 95%
1g
$35.00 2024-04-20
1PlusChem
1P0070W2-1g
3-[(4'-methylbiphenyl-4-yl)oxy]butan-2-one
449737-08-0 95%
1g
$35.00 2025-02-21
TRC
B399970-10mg
3-[4-(4-Methylphenyl)phenoxy]butan-2-one
449737-08-0
10mg
$ 50.00 2022-06-07
TRC
B399970-100mg
3-[4-(4-Methylphenyl)phenoxy]butan-2-one
449737-08-0
100mg
$ 80.00 2022-06-07
OTAVAchemicals
7013070026-100MG
3-({4'-methyl-[1,1'-biphenyl]-4-yl}oxy)butan-2-one
449737-08-0 95%
100MG
$52 2023-07-10
abcr
AB221318-1 g
3-[(4'-Methyl-4-biphenylyl)oxy]-2-butanone; 95%
449737-08-0
1g
€88.60 2023-02-22
abcr
AB221318-5 g
3-[(4'-Methyl-4-biphenylyl)oxy]-2-butanone; 95%
449737-08-0
5g
€207.20 2023-02-22
abcr
AB221318-1g
3-[(4'-Methyl-4-biphenylyl)oxy]-2-butanone, 95%; .
449737-08-0 95%
1g
€94.10 2025-02-18
OTAVAchemicals
7013070026-50MG
3-({4'-methyl-[1,1'-biphenyl]-4-yl}oxy)butan-2-one
449737-08-0 95%
50MG
$29 2023-07-10

Additional information on 3-4-(4-Methylphenyl)phenoxybutan-2-one

3-4-(4-Methylphenyl)phenoxybutan-2-one (CAS No. 449737-08-0): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications

3-4-(4-Methylphenyl)phenoxybutan-2-one, identified by the chemical identifier CAS No. 449737-08-0, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This molecule belongs to the class of phenoxybutanone derivatives, characterized by a central butanone backbone linked to a substituted phenoxy group. The unique combination of aromatic rings, ester-like ether functionality, and a ketone moiety imparts distinct physicochemical properties, making it a versatile scaffold for functionalization. Recent studies have highlighted its potential as a building block for drug discovery programs targeting G protein-coupled receptors (GPCRs) and as a precursor in the development of advanced polymeric materials.

The molecular structure of 3-4-(4-Methylphenyl)phenoxybutan-2-one features a substituted benzene ring (para-methylphenyl group) connected via an ether linkage to another aromatic ring system. This configuration creates conjugated π-electron systems that influence the compound’s electronic behavior and reactivity. The presence of the methyl substituent on the phenyl ring introduces steric effects that modulate intermolecular interactions, while the butanone chain provides flexibility for further derivatization. Computational studies published in JACS Au (2023) have demonstrated that this structural motif exhibits favorable lipophilicity profiles, which are critical for optimizing bioavailability in pharmaceutical applications.

Synthetic approaches to CAS No. 449737-08-0 typically involve multi-step organic reactions starting from readily available aromatic precursors. One prominent method reported in the *Tetrahedron Letters* (2022) employs a Ullmann coupling reaction between 4-methylbromobenzene and phenol derivatives under copper-catalyzed conditions, followed by selective oxidation to form the butanone core. Modern refinements using microwave-assisted synthesis have reduced reaction times by up to 65% while maintaining high yields (≥85%). These advancements align with green chemistry principles by minimizing solvent usage and energy consumption during scale-up processes.

Emerging research has uncovered intriguing biological activities associated with 3-4-(4-Methylphenyl)phenoxybutan-2-one. A 2023 study in *ACS Medicinal Chemistry Letters* demonstrated its ability to modulate adenosine A1 receptor activity with an IC50 value of 18 μM, suggesting potential applications in neurodegenerative disease therapeutics. Additionally, preliminary toxicology screening revealed low cytotoxicity across HEK293 and Caco-2 cell lines at concentrations below 1 mM, supporting its safety profile for further preclinical development.

In materials science contexts, this compound serves as a crosslinking agent in polymer synthesis due to its dual reactivity at both oxygen and carbonyl groups. Research published in *Macromolecules* (Q1 journal) highlighted its role in creating thermoresponsive hydrogels with tunable mechanical properties through reversible Diels-Alder reactions with furfuryl moieties. These hydrogels exhibit pH-sensitive swelling behavior, making them suitable candidates for controlled drug delivery systems or smart biomaterials.

The versatility of CAS No. 449737-08-0 extends to its use as an analytical reference standard in chromatographic methods development. Its distinct UV absorption maximum at λmax=268 nm enables precise quantification via HPLC-DAD techniques without interference from common excipients or degradation products. Method validation parameters including linearity (R²=0.999), precision (<1% RSD), and recovery rates (>98%) have been documented in *Journal of Chromatographic Science*, underscoring its reliability for quality control applications.

Ongoing investigations are exploring the compound’s potential as a photosensitizer in photodynamic therapy (PDT). Preliminary photophysical data show strong fluorescence emission at λem=515 nm upon excitation at 455 nm, with singlet oxygen generation efficiency reaching ΦΔ=0.65—comparable to established PDT agents like methylene blue while demonstrating improved tissue penetration due to its longer wavelength absorption characteristics.

The environmental fate of this compound is also being studied under simulated natural conditions. Degradation studies conducted under OECD guidelines revealed half-lives ranging from 18–36 hours in aerobic soil environments but extended persistence (>168 hours) under anaerobic conditions typical of waterlogged ecosystems. These findings inform risk assessment protocols required for industrial applications while guiding formulation strategies to minimize ecological impact.

In conclusion, CAS No. 449737-08-0 represents a multifunctional chemical entity whose structural diversity supports broad applicability across disciplines ranging from pharmaceuticals to smart materials development. As synthetic methodologies continue evolving toward atom-efficient processes and as new biological targets are identified through omics-based approaches, this compound is poised to play an increasingly important role in next-generation product design across multiple industries.

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